molecular formula C13H22N2O2 B14376920 4-aminobenzoic acid;N,N-diethylethanamine CAS No. 89423-16-5

4-aminobenzoic acid;N,N-diethylethanamine

Cat. No.: B14376920
CAS No.: 89423-16-5
M. Wt: 238.33 g/mol
InChI Key: BOLPNAMBJZKIAT-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;N,N-diethylethanamine is an organic compound that consists of a benzene ring substituted with an amino group and a carboxyl groupIt is a white solid that is slightly soluble in water and occurs extensively in the natural world .

Preparation Methods

In industry, 4-aminobenzoic acid is prepared mainly by two routes:

Chemical Reactions Analysis

4-Aminobenzoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like iron and hydrochloric acid for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 4-nitrobenzoic acid, aniline, esters, amides, and Schiff bases .

Scientific Research Applications

4-Aminobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is also used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It has been used in the treatment of fibrotic skin disorders and as a sunscreen agent.

    Industry: It is used in the manufacture of dyes, pharmaceuticals, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase. In humans, it is not essential as the typical human gut microbiome generates PABA on its own .

Comparison with Similar Compounds

4-Aminobenzoic acid is similar to other compounds such as:

The uniqueness of 4-aminobenzoic acid lies in its dual functional groups (amino and carboxyl) attached to the benzene ring, which allows it to participate in a wide range of chemical reactions and biological processes .

Properties

CAS No.

89423-16-5

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-aminobenzoic acid;N,N-diethylethanamine

InChI

InChI=1S/C7H7NO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,8H2,(H,9,10);4-6H2,1-3H3

InChI Key

BOLPNAMBJZKIAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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